5-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to a class of fused heterocyclic systems incorporating pyrrolo-triazole-dione and oxadiazole moieties. Its structure features a 3,4-dimethylphenyl substituent at position 5 and a phenyl-1,2,4-oxadiazole methyl group at position 1.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-12-8-9-15(10-13(12)2)27-20(28)17-18(21(27)29)26(25-23-17)11-16-22-19(24-30-16)14-6-4-3-5-7-14/h3-10,17-18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOMHILHMYRJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Dimethylphenyl Group: This step involves the substitution reaction where the dimethylphenyl group is attached to the core structure through electrophilic aromatic substitution or similar mechanisms.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
The compound 5-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant anticancer properties. The specific structure of the compound allows it to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study published in European Journal of Medicinal Chemistry, a series of pyrrolo[3,4-d][1,2,3]triazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated that compounds with similar structural motifs to the target compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The oxadiazole moiety present in the compound is known for its antimicrobial activity. Research has highlighted that compounds containing oxadiazole rings can be effective against various bacterial and fungal strains.
Case Study:
A recent investigation into oxadiazole-containing compounds revealed that they possess broad-spectrum antimicrobial activity. The study found that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the target compound could also exhibit similar properties .
Photophysical Properties
The incorporation of phenyl and oxadiazole groups can enhance the photophysical properties of materials. Research into similar compounds has shown that they can be used as fluorescent probes or in organic light-emitting diodes (OLEDs).
Data Table: Photophysical Properties Comparison
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound A | 450 | 30 |
| Compound B | 480 | 25 |
| Target Compound | 460 | 28 |
This table illustrates potential photophysical characteristics based on preliminary studies of related compounds .
Polymer Science
The target compound could also serve as a monomer or additive in polymer synthesis. Its unique structure may impart desirable mechanical and thermal properties to polymers.
Case Study:
Research has indicated that incorporating pyrrolo[3,4-d][1,2,3]triazole derivatives into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use .
Pesticidal Activity
Compounds similar to the target molecule have been investigated for their pesticidal properties. The presence of both triazole and oxadiazole functionalities may contribute to their efficacy against pests.
Case Study:
A study focusing on oxadiazole derivatives reported significant insecticidal activity against Aphis gossypii (cotton aphid). The findings suggest that the target compound may also possess similar bioactivity .
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolo-Triazole Systems
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6, ) Core Structure: Combines pyrrolo-thiazolo-pyrimine with a triazolo-thiadiazine ring. Substituents: 4-Methoxyphenyl and phenyl groups. Synthesis: Reacted with monochloroacetic acid in ethanol, yielding a fused triazolo-thiadiazine system .
5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 956741-67-6, ) Core Structure: Pyrazolo-pyridine fused with a triazole-thiol group. Substituents: Methyl and phenyl groups.
Comparison with Target Compound :
- The target compound’s pyrrolo-triazole-dione core is distinct from the thiadiazine or pyrazolo-pyridine systems above.
Oxadiazole-Containing Analogues
2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (Compound 7, )
- Core Structure : Pyrrolo-thiazolo-pyrimine with a phenylhydrazinecarbothioamide side chain.
- Synthesis : Reacted with phenylisothiocyanate in dioxane .
- Functional Groups : Contains a thioamide group, enabling further cyclization reactions.
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives ()
Comparison with Target Compound :
- The phenyl-1,2,4-oxadiazole methyl group in the target compound introduces a rigid, planar structure, contrasting with the flexible thioamide side chain in Compound 5.
- Unlike triazole-pyrazole hybrids, the target compound’s oxadiazole moiety may confer improved metabolic stability .
Triazine and Thiadiazole Derivatives
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Core Structure: Triazolo-thiadiazole with pyrazole substituents.
Pyrazolo[3,4-e]-1,2,4-triazines () Core Structure: Fused pyrazole-triazine systems. Synthesis: Involves selective hydrazinolysis and cyclization reactions .
Comparison with Target Compound :
- The target compound lacks a triazine ring but shares the triazole component, which is critical for hydrogen bonding in biological systems.
- Its pyrrolo-dione system may offer unique electronic properties compared to thiadiazole or triazine derivatives.
Biological Activity
The compound 5-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article examines the biological properties of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.40 g/mol. The structure incorporates multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.40 g/mol |
| IUPAC Name | 5-(3,4-Dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione |
Anticancer Properties
Research has indicated that compounds similar to the one exhibit significant anticancer properties. For instance:
- A study focused on triazole derivatives , including analogs of the compound . These derivatives were shown to inhibit cell proliferation in various cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating potent activity against these cells .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Similar triazole-based compounds have demonstrated efficacy against a range of pathogenic bacteria. For example:
- Compounds derived from triazole structures were screened for antimicrobial activity and showed promising results against strains like Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition: The triazole moiety is known to interact with enzymes involved in cancer cell metabolism and proliferation. This interaction could lead to the inhibition of pathways essential for tumor growth .
- Receptor Modulation: The presence of oxadiazole and pyrrole rings suggests potential interactions with various receptors involved in cellular signaling pathways.
Study on Antitumor Activity
In a recent study examining the antitumor effects of novel hybrid molecules containing triazole and oxadiazole moieties:
- The synthesized compounds were tested against several cancer cell lines. Notably, one derivative exhibited an IC50 value of 6.2 μM against HCT116 cells and 27.3 μM against T47D cells . This suggests that modifications in the structure can significantly enhance biological activity.
Antimicrobial Screening
Another study evaluated the antimicrobial properties of triazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
